molecular formula C11H9NO2 B6365774 4-(4-Hydroxyphenyl)pyridin-2(1H)-one CAS No. 1261909-11-8

4-(4-Hydroxyphenyl)pyridin-2(1H)-one

Cat. No.: B6365774
CAS No.: 1261909-11-8
M. Wt: 187.19 g/mol
InChI Key: HKJXOJTZIRNAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Hydroxyphenyl)pyridin-2(1H)-one is a significant chemical scaffold in medicinal chemistry and pharmacological research. This compound is primarily recognized as a major metabolite of Pirfenidone, a drug used in the treatment of idiopathic pulmonary fibrosis (IPF); studying this metabolite is crucial for understanding the pharmacokinetics, metabolism, and full mechanism of action of the parent drug . The pyridin-2-one core is a privileged structure in drug discovery, valued for its ability to act as a versatile bioisostere for amide, pyridine, and phenol rings, and for serving as both a hydrogen bond donor and acceptor . This allows researchers to utilize it in fragment-based drug design and as a key hinge-binding motif in the development of kinase inhibitors, such as those targeting Met kinase or Bruton’s tyrosine kinase (BTK) . Furthermore, derivatives based on the 1-arylpyridin-2(1H)-one structure have shown promise in diverse research areas, including the inhibition of mutant isocitrate dehydrogenase 1 (IDH1), an important oncogenic target in cancers like acute myeloid leukemia and glioma , and as regulators of the translation initiation factor eIF3a, demonstrating potential anti-cancer and anti-fibrosis activity in cellular models . Its well-established synthetic routes and tunable physicochemical properties make it a highly adaptable intermediate for exploring novel biological activities and optimizing drug-like molecules .

Properties

IUPAC Name

4-(4-hydroxyphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-10-3-1-8(2-4-10)9-5-6-12-11(14)7-9/h1-7,13H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJXOJTZIRNAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682532
Record name 4-(4-Hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-11-8
Record name 4-(4-Hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Optimization of N-Arylation Conditions

Catalyst SystemSolventTemperature (°C)Yield (%)
CuI/PhenanthrolineDMSO11078
CuBr/DBUDMF12065
Pd(OAc)₂/XantphosToluene100<10

Copper-based systems outperform palladium catalysts in this context due to superior compatibility with electron-deficient pyridinones. Post-coupling demethylation is achieved using BBr₃ in dichloromethane, preserving the pyridinone ring integrity.

Hydroxy Group Protection Strategies

The phenolic hydroxy group necessitates protection during synthesis to prevent undesired side reactions. Benzoyl and methoxymethyl (MOM) groups are commonly employed. For instance, 4-hydroxyphenyl acetate serves as a protected intermediate in multi-step syntheses. Protection is typically performed using benzoyl chloride or acetic anhydride in the presence of a base such as K₂CO₃.

Benzoylation Protocol :

  • Suspend 4-hydroxyphenylacetate (1 equiv) in methanol.

  • Add K₂CO₃ (1.5 equiv) and benzoyl chloride (1.2 equiv).

  • Stir at room temperature for 12 h, followed by aqueous workup.

Deprotection is achieved via hydrolysis with NaOH/EtOH (1:1 v/v) at 60°C, yielding the free phenol without ring-opening side reactions.

Reductive Functionalization of Pyridinone Intermediates

Zinc-mediated reductions are pivotal for converting nitro or cyano groups to amines, which can subsequently be functionalized. In the synthesis of 4-(difluoromethyl)pyridin-2-amine, zinc dust in acetic acid reduces N-methoxy intermediates to the target amine in 85% yield. Applied to this compound synthesis, this method could reduce nitro precursors at the C3 or C5 positions, enabling further derivatization.

Key considerations:

  • Solvent selection : Acetic acid enhances proton availability, critical for maintaining reduction kinetics.

  • Stoichiometry : A 3:1 zinc-to-substrate ratio ensures complete conversion.

  • Temperature : Reactions proceed at room temperature to minimize over-reduction.

Large-Scale Synthesis and Process Optimization

Scalable routes emphasize atom economy and minimal purification steps. A five-step synthesis from 2,2-difluoroacetic anhydride demonstrates this principle, achieving 24% overall yield through:

  • Claisen condensation with ethyl vinyl ether.

  • Cyanoenone formation via Knoevenagel reaction.

  • Methoxyimine cyclization.

  • Zinc-mediated reduction.

Adapting this sequence for this compound would involve substituting difluoroacetic anhydride with 4-hydroxybenzoyl chloride, maintaining the core reaction framework.

Spectroscopic Characterization and Validation

Successful synthesis requires rigorous characterization via:

  • ¹H NMR : Diagnostic signals include the pyridinone NH proton at δ 12.5–13.0 ppm and aromatic protons between δ 6.8–7.6 ppm.

  • X-ray crystallography : Confirms regiochemistry and hydrogen-bonding patterns, as demonstrated for 1-hydroxyimidazole derivatives.

  • HPLC-PDA : Purity assessment using C18 columns with 0.1% TFA in water/acetonitrile gradients .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Hydroxyphenyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of 4-(4-oxophenyl)pyridin-2(1H)-one.

    Reduction: Formation of 4-(4-hydroxyphenyl)piperidine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxy group plays a crucial role in forming hydrogen bonds with the target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 4-hydroxyphenyl group in the target compound contrasts with piperazinyl (position 1), benzimidazolyl (position 3), and trifluoromethyl (position 4) substituents in analogs. Position 4 substitutions often influence target selectivity (e.g., kinase vs. transporter inhibition).
  • Hydrogen-Bonding vs. Lipophilicity : The hydroxyl group enhances polarity and target binding via hydrogen bonds, whereas fluorinated or aromatic groups (e.g., trifluoromethyl, benzimidazole) increase lipophilicity, affecting membrane permeability and metabolic stability .

Pharmacokinetic and Toxicity Profiles

Table 2: ADME/Toxicity Comparisons

Compound Class Metabolic Stability P-gp Efflux Toxicity Profile References
This compound High (hydroxyl may reduce CYP450 oxidation) Likely low (polar group) Not reported -
Piperazine-carbonyl derivatives Moderate High (efflux ratio: 25) Low acute toxicity
Trifluoromethyl derivatives High (fluorine reduces metabolism) Low Moderate analgesic LD50
Benzimidazolyl derivatives Variable (CYP450 interactions) Not studied Improved CYP profile via SAR

Key Observations :

  • P-gp Efflux : Piperazine-containing derivatives (e.g., eIF4A3 inhibitors) exhibit high P-gp-mediated efflux, necessitating structural optimization to improve oral bioavailability .
  • Metabolic Stability : Fluorinated groups (e.g., trifluoromethyl) resist oxidative metabolism, whereas hydroxyl groups may undergo conjugation (e.g., glucuronidation) .

Structure-Activity Relationship (SAR) Trends

  • 4-Position Substituents : Hydroxyphenyl groups (target compound) and trifluoromethyl groups () both enhance target binding but differ in polarity. Hydroxyphenyl may favor kinase inhibition (e.g., CDC7), while trifluoromethyl improves CNS penetration for analgesics .
  • Piperazine Modifications : Piperazinyl groups (e.g., SSRIs in ) improve solubility and transporter affinity but introduce P-gp efflux risks .
  • Benzimidazole Replacements : Replacing imidazole with amine side chains () reduces CYP450 inhibition, highlighting the trade-off between potency and metabolic liability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Hydroxyphenyl)pyridin-2(1H)-one, and how can reaction conditions be standardized?

  • Methodological Answer : The compound can be synthesized via alkylation of pyridinone precursors (e.g., 4-amino-2-pyridone) with halogenated aromatic reagents under basic conditions. Key parameters include temperature (60–80°C), solvent selection (DMF or THF), and stoichiometric ratios of reactants. For example, ethyl halides are commonly used for alkylation, requiring K₂CO₃ as a base and KI as a catalyst . Purification via flash column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yield (>70%) and purity (>95%) .

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm aromatic proton environments (δ 6.5–8.0 ppm) and hydroxyl group presence (broad peak at δ 9–10 ppm).
  • IR Spectroscopy : Identify O–H stretching (~3200 cm⁻¹) and carbonyl (C=O) vibrations (~1650 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks matching the molecular formula (e.g., [M+H]⁺ for C₁₁H₉NO₂ at m/z 188.1) .
    • X-ray crystallography can resolve bond angles and dihedral angles in the pyridinone ring for conformational analysis .

Advanced Research Questions

Q. What strategies improve the selectivity of this compound derivatives for therapeutic targets like HIV-1 reverse transcriptase?

  • Methodological Answer : Structure-activity relationship (SAR) studies guided by molecular docking (e.g., AutoDock Vina) can identify critical interactions with viral enzymes. Modifications at the C-3 and C-4 positions (e.g., nitro or trifluoromethyl groups) enhance binding to hydrophobic pockets in mutant HIV-1 RT strains . For example, hybridizing the pyridinone core with UC781-like scaffolds improves resistance profiles .
  • Experimental Validation : Use enzyme inhibition assays (IC₅₀ values) and cytotoxicity testing (MTT assays on MT-4 cells) to prioritize derivatives .

Q. How do contradictory reports on biological activity (e.g., antimicrobial vs. anticancer) inform experimental design?

  • Methodological Answer : Divergent activities often arise from substituent-dependent mechanisms. For antimicrobial studies:

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth.
  • For anticancer activity:
  • Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) on cancer cell lines (e.g., MCF-7).
  • Compare results with structural analogs (e.g., 4-trifluoromethylphenyl derivatives) to isolate substituent effects .

Q. What computational approaches predict metabolic stability and toxicity of pyridin-2(1H)-one derivatives?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to assess logP (target <3), cytochrome P450 interactions, and BBB permeability.
  • Toxicity Screening : Acute toxicity in rodents (LD₅₀ via OECD Guideline 423) and Ames tests for mutagenicity .
    • Case Study : Derivatives with bulky piperazine substituents (e.g., 1-ethyl-3-((4-fluorophenyl)methyl)-6-methyl analogs) show reduced hepatotoxicity in Sprague-Dawley rats .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological efficacy across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Ensure consistent cell lines (e.g., HepG2 for liver toxicity), solvent controls (DMSO <0.1%), and positive controls (e.g., doxorubicin for anticancer assays).
  • Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple replicates to minimize variability .
    • Example : Conflicting antimicrobial data may arise from differences in bacterial inoculum size (10⁵ vs. 10⁶ CFU/mL). Re-evaluate using CLSI guidelines .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight 189.19 g/mol
LogP (Predicted) 1.8 (SwissADME)
HIV-1 RT IC₅₀ 0.8 µM (Mutant Strain K103N)
Antimicrobial MIC 16 µg/mL (S. aureus ATCC 25923)

Future Research Directions

  • Synthetic Chemistry : Develop one-pot multicomponent reactions to reduce step count and improve atom economy .
  • Therapeutic Optimization : Explore prodrug strategies (e.g., esterification of hydroxyl groups) to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.